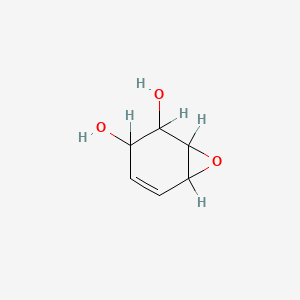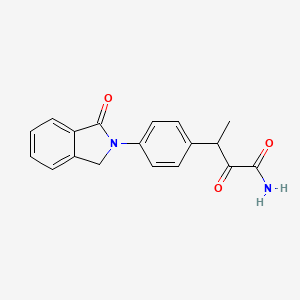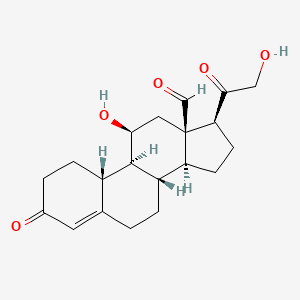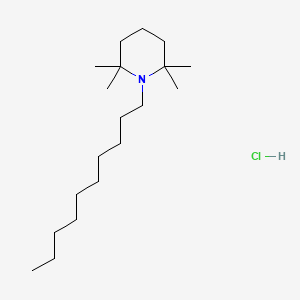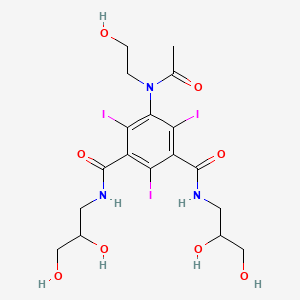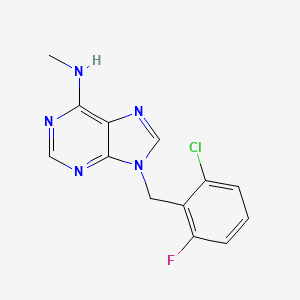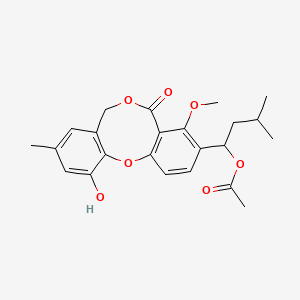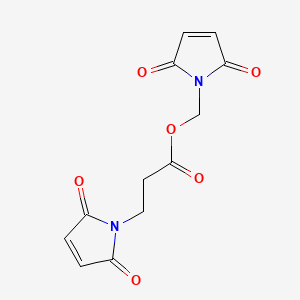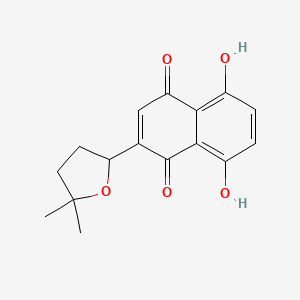
Veratryl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxybenzyl acetate is an acetate ester obtained by the formal condensation of (3,4-dimethoxyphenyl)methanol (veratryl alcohol) with acetic acid. It is an acetate ester and a dimethoxybenzene. It derives from a (3,4-dimethoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
Oxidative Biodegradation of Lignin
Veratryl alcohol, closely related to veratryl acetate, plays a role in the oxidative biodegradation of lignin. It acts as a mediator in the oxidations promoted by lignin peroxidase, significantly impacting the decay kinetics of veratryl alcohol radical cation in acidic aqueous acetonitrile (Baciocchi et al., 2002).
Catalyst in Chemical Transformations
Veratryl alcohol has been used in one-pot sequential oxidation and aldol-condensation reactions, showcasing its potential as a catalyst in transforming lignin into valuable chemicals (Fan et al., 2014).
Mediator in Enzymatic Oxidation
The role of veratryl alcohol in the enzymatic oxidation of isoeugenyl acetate by lignin peroxidase highlights its function as a redox mediator in such processes (ten Have et al., 2001).
Synthesis of Chemical Intermediates
Veratryl alcohol is involved in the synthesis of veratryl cyanide, an intermediate in the preparation of C-9154 antibiotic derivative, indicating its utility in pharmaceutical synthesis (Rosilawati et al., 2010).
Biomimetic Oxidation Studies
It is used in biomimetic oxidation studies with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research opens pathways for its use in organic synthesis and industrial applications (Kumar et al., 2007).
Propiedades
Número CAS |
53751-40-9 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3 |
Clave InChI |
KQWHHDCWLCCRLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Otros números CAS |
53751-40-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





